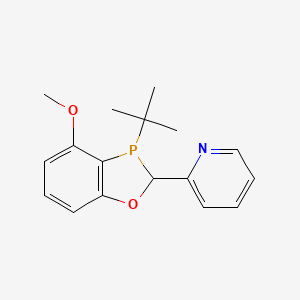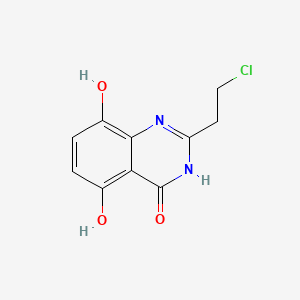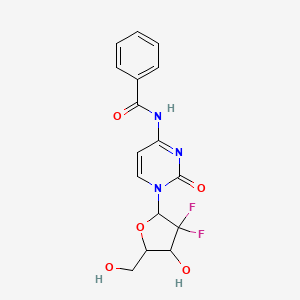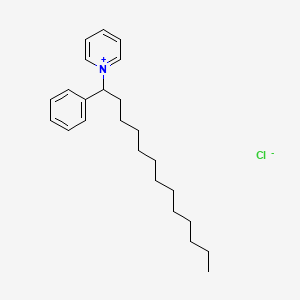
7-ethoxy-2-methyl-3,4,5,6-tetrahydro-2H-azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Ethoxy-2-methyl-3,4,5,6-tetrahydro-2H-azepine is a heterocyclic compound with a seven-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-ethoxy-2-methyl-3,4,5,6-tetrahydro-2H-azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with a suitable diene or enone, followed by cyclization in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions: 7-Ethoxy-2-methyl-3,4,5,6-tetrahydro-2H-azepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are commonly employed.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated cyclic amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
7-Ethoxy-2-methyl-3,4,5,6-tetrahydro-2H-azepine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound can be used in the study of enzyme interactions and as a potential lead compound in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and as a precursor for various industrial processes.
作用機序
The mechanism of action of 7-ethoxy-2-methyl-3,4,5,6-tetrahydro-2H-azepine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired effects. For instance, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.
類似化合物との比較
- 7-Methoxy-2-methyl-3,4,5,6-tetrahydro-2H-azepine
- 7-Methyl-3,4,5,6-tetrahydro-2H-azepine
- 7-Ethoxy-3,4,5,6-tetrahydro-2H-azepine
Comparison: Compared to its analogs, 7-ethoxy-2-methyl-3,4,5,6-tetrahydro-2H-azepine exhibits unique properties due to the presence of the ethoxy group. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its methoxy or methyl counterparts.
特性
分子式 |
C9H17NO |
|---|---|
分子量 |
155.24 g/mol |
IUPAC名 |
7-ethoxy-2-methyl-3,4,5,6-tetrahydro-2H-azepine |
InChI |
InChI=1S/C9H17NO/c1-3-11-9-7-5-4-6-8(2)10-9/h8H,3-7H2,1-2H3 |
InChIキー |
ZYFJAFAVBYTBIH-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC(CCCC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine](/img/structure/B13834805.png)

![2-[4-(But-3-en-1-yl)piperazin-1-yl]ethan-1-amine](/img/structure/B13834817.png)








![(2S,5R,6R)-6-[[2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13834858.png)


